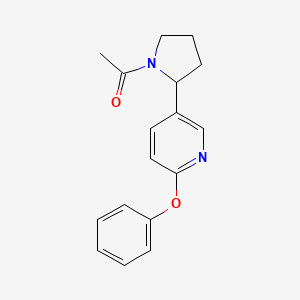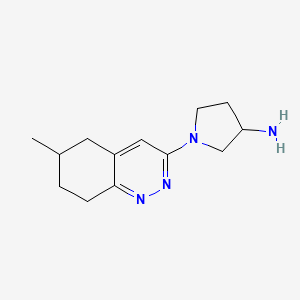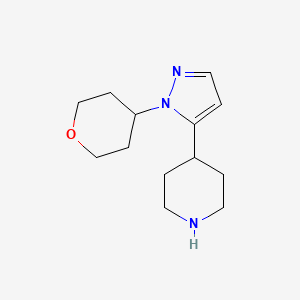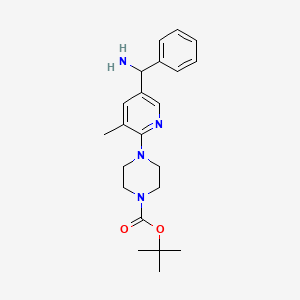
2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine is a chemical compound with the molecular formula C12H16Cl2N2O It is characterized by the presence of two chlorine atoms attached to a benzene ring, along with a morpholinoethyl group and a diamine functionality
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloronitrobenzene, which is commercially available.
Reduction: The nitro group of 2,6-dichloronitrobenzene is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid.
Alkylation: The resulting 2,6-dichloroaniline is then alkylated with 2-chloroethylmorpholine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.
相似化合物的比较
Similar Compounds
2,6-Dichloroaniline: Lacks the morpholinoethyl group but shares the dichloro-substituted benzene ring.
N1-(2-Morpholinoethyl)benzene-1,4-diamine: Similar structure but without the chlorine atoms.
Uniqueness
2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine is unique due to the combination of its dichloro-substituted benzene ring and the morpholinoethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
属性
分子式 |
C12H17Cl2N3O |
|---|---|
分子量 |
290.19 g/mol |
IUPAC 名称 |
2,6-dichloro-1-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H17Cl2N3O/c13-10-7-9(15)8-11(14)12(10)16-1-2-17-3-5-18-6-4-17/h7-8,16H,1-6,15H2 |
InChI 键 |
KWUUEVVMGUPKHP-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCNC2=C(C=C(C=C2Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11798285.png)


![7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11798310.png)

![2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11798326.png)








